2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7-8-4(2)5(10(12)13)6(11)9-7/h3H2,1-2H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOQKWWWCGHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=O)N1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Ethoxy 6 Methyl 5 Nitropyrimidin 4 3h One and Analogues
Precursor Synthesis and Starting Material Derivatization for Pyrimidinone Cores
A common and versatile approach to synthesizing complex pyrimidine (B1678525) derivatives is the functionalization of a pre-existing pyrimidine ring. This often involves the use of halogenated pyrimidines as key intermediates due to the reactivity of the carbon-halogen bond in nucleophilic substitution reactions.
Halogenated nitropyrimidines are crucial precursors for the synthesis of a wide array of substituted pyrimidines. The presence of both a nitro group (a strong electron-withdrawing group) and halogen atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions.
A representative synthesis of a halogenated nitropyrimidine starts from simple acyclic precursors. For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine can be achieved in a four-step process starting from diethyl malonate. google.com The general strategy involves:
Nitration: Diethyl malonate is nitrated to introduce the nitro group.
Cyclization: The resulting nitro-diethyl malonate is cyclized with a suitable N-C-N synthon, such as thiourea (B124793), in the presence of a base like sodium alkoxide to form the pyrimidine ring. google.com
Methylation: The thiol group at the 2-position is methylated, for example, using dimethyl sulfate. google.com
Chlorination: The hydroxyl groups at the 4 and 6 positions are converted to chloro groups using a chlorinating agent like phosphorus oxychloride. google.com
Polyhalogenated pyrimidines, such as 4,6-dichloro-5-nitropyrimidine, are also valuable starting materials. chemrxiv.org These compounds provide multiple sites for sequential and selective functionalization.
Table 1: Examples of Halogenated Nitropyrimidine Intermediates and Their Synthesis
| Intermediate | Starting Materials | Key Reagents | Reference |
| 4,6-dichloro-2-methylthio-5-nitropyrimidine | Diethyl malonate, Thiourea | Nitric acid, Sodium alkoxide, Dimethyl sulfate, Phosphorus oxychloride | google.com |
| 4,6-dichloro-5-nitropyrimidine | Not specified | Not specified | chemrxiv.org |
The introduction of an ethoxy group onto the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, an ethoxide source, such as sodium ethoxide, displaces a suitable leaving group, most commonly a halogen atom, on the pyrimidine ring. The reaction is facilitated by the presence of electron-withdrawing groups, like the nitro group, which stabilize the intermediate Meisenheimer complex.
The general mechanism involves the attack of the ethoxide nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. The choice of solvent and reaction temperature is crucial for the success of this transformation and to minimize side reactions. Polar aprotic solvents are often employed to enhance the nucleophilicity of the ethoxide. lumenlearning.com
A study on the synthesis of 2-aryl and 2-alkyl pyrimidines highlights the utility of the SNAr approach for C-2 substitution. organic-chemistry.org While this study focuses on carbon nucleophiles, the principles are directly applicable to oxygen nucleophiles like ethoxide. The reactivity of different halogen leaving groups generally follows the order I > Br > Cl > F for SNAr reactions. lumenlearning.com
In the context of synthesizing 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one, a plausible route would involve the reaction of a 2-chloro-6-methyl-5-nitropyrimidin-4(3H)-one intermediate with sodium ethoxide. The chlorine at the 2-position is susceptible to nucleophilic attack, leading to the desired 2-ethoxy product.
Achieving regioselectivity is a critical aspect of synthesizing highly substituted pyrimidines. When multiple reactive sites are present on the pyrimidine ring, directing the incoming substituent to the desired position requires careful control of reaction conditions and the use of appropriate synthetic strategies.
One powerful technique for regioselective functionalization is directed ortho-metalation (DoM). In this approach, a directing group on the pyrimidine ring coordinates to a metal, typically lithium or magnesium, directing deprotonation to an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent. For pyrimidine derivatives, selective magnesiation using TMPMgCl·LiCl has been shown to be an effective method for regioselective functionalization. researchgate.net
Another strategy involves leveraging the inherent electronic properties of the pyrimidine ring and the influence of existing substituents. For example, in a di-halogenated pyrimidine, the positions may exhibit different reactivities towards nucleophiles, allowing for sequential and regioselective substitutions. The presence of an activating group, such as a nitro group, can significantly influence the regiochemical outcome of nucleophilic aromatic substitution reactions.
Direct Synthesis and Ring-Closure Reactions Forming this compound
An alternative to the functionalization of a pre-formed pyrimidine ring is the direct construction of the target molecule through a ring-closure reaction. This approach involves the condensation of acyclic precursors that contain the necessary fragments to form the pyrimidine ring.
A general and widely used method for the synthesis of pyrimidinones (B12756618) is the Biginelli reaction or related condensations. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea derivative. For the synthesis of this compound, a plausible ring-closure approach would involve the condensation of a three-carbon fragment with a suitable N-C-N synthon.
A potential synthetic route could start with the condensation of ethyl acetoacetate (B1235776) with an activated form of ethoxyguanidine in the presence of a nitrating agent or by using a pre-nitrated three-carbon component. The synthesis of 6-methyluracil (B20015) derivatives has been reported through the condensation of ethyl 3-oxobutanoate (ethyl acetoacetate) with urea or thiourea, which establishes the core pyrimidinone structure. researchgate.net
Table 2: Plausible Retrosynthetic Analysis for Direct Synthesis
| Target Molecule | Key Disconnections | Potential Starting Materials |
| This compound | C2-N3 and N1-C6 bonds | Ethyl 2-nitro-3-oxobutanoate, Ethoxyguanidine |
| N1-C2 and C4-N3 bonds | A β-keto ester, Ethoxyurea, Nitrating agent |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrimidine derivatives has gained significant attention in recent years, aiming to develop more environmentally benign and sustainable chemical processes. rasayanjournal.co.innih.govpowertechjournal.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Key green chemistry approaches applicable to pyrimidine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. powertechjournal.com This technique can be employed in both the precursor synthesis and the ring-closure steps.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in the presence of a minimal amount of a benign solvent, reduces waste and the environmental impact associated with solvent use and disposal. nih.govbenthamdirect.com
Use of Green Catalysts: Employing reusable, non-toxic, and efficient catalysts can enhance the sustainability of the synthesis. This includes the use of solid acid catalysts, biocatalysts, or metal-free catalytic systems. powertechjournal.com
Ultrasonic Synthesis: The use of ultrasound as an energy source can also enhance reaction rates and yields in the synthesis of pyrimidine derivatives. rasayanjournal.co.in
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.
Mechanistic Investigations of Chemical Transformations Involving 2 Ethoxy 6 Methyl 5 Nitropyrimidin 4 3h One
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic systems. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism. In the context of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one, a nucleophile attacks the electron-deficient ring to form a stabilized anionic intermediate, which then expels a leaving group to restore aromaticity. nih.gov The regioselectivity and rate of these reactions are heavily influenced by the substituents on the pyrimidinone ring.
The presence of strongly electron-withdrawing groups is a prerequisite for the SNAr mechanism to occur on aromatic rings. libretexts.org In this compound, the nitro group at the C5 position serves as a powerful activating group. Its primary role is to reduce the electron density of the pyrimidine (B1678525) ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. wikipedia.org
Furthermore, the nitro group plays a critical role in stabilizing the negatively charged intermediate formed during the reaction. This intermediate, known as a Meisenheimer complex, is a key species in the SNAr pathway. wikipedia.org The nitro group, when positioned ortho or para to the site of nucleophilic attack, can delocalize the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy of the rate-determining step. wikipedia.orgmasterorganicchemistry.com In this specific pyrimidinone, the C5-nitro group is ortho to the C4-keto position and meta to the C2-ethoxy and C6-methyl positions, influencing the reactivity at these sites. The stabilization of the anionic intermediate is the primary reason why SNAr reactions are significantly faster on nitro-substituted rings compared to their unsubstituted counterparts. masterorganicchemistry.com
The efficiency of an SNAr reaction also depends on the ability of the substituent to depart as a stable anion or neutral molecule, known as its leaving group capability. In pyrimidinone systems, common leaving groups include halogens and alkoxy groups.
Research on related 4,6-disubstituted-5-nitropyrimidines has shown that in sequential substitution reactions, a chlorine atom is typically displaced first by a primary amine. chemrxiv.org Surprisingly, in the resulting 6-alkoxy-4-alkylamine-5-nitro-pyrimidine intermediate, the alkoxy group can then be displaced by another amine molecule under the same mild conditions, indicating that in this specific context, the alkoxy group is a better leaving group than the halogen on the unreacted starting material. chemrxiv.org This suggests that the electronic environment of the ring, modified by the first substitution, plays a key role in determining leaving group ability. chemrxiv.org The preference can be attributed to the energetically favorable rearrangement that occurs via the elimination of the alkoxide. chemrxiv.org
| Characteristic | Halogen (e.g., Cl) | Alkoxy (e.g., OEt) |
|---|---|---|
| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Activation of Ring for Attack | Higher, due to stronger induction | Lower compared to halogen |
| C-X Bond Strength | Generally weaker than C-O | Generally stronger than C-Cl |
| Leaving Group Stability | Good (e.g., Cl⁻ is a stable anion) | Moderate (e.g., EtO⁻ is a stronger base than Cl⁻) |
| Observed Reactivity in Nitropyrimidines | Often substituted preferentially in the first SNAr step. chemrxiv.org | Can act as a better leaving group than a halogen in subsequent substitutions on an already functionalized ring. chemrxiv.org |
The SNAr mechanism is characterized by the formation of a distinct intermediate known as a Meisenheimer or Jackson-Meisenheimer complex. wikipedia.org This species is a 1:1 adduct formed between the electron-deficient pyrimidinone ring and the attacking nucleophile. wikipedia.org The formation of this complex involves the temporary loss of aromaticity in the ring as the carbon atom at the site of attack becomes sp³-hybridized. wikipedia.orgnih.gov
The stability of the Meisenheimer complex is of paramount importance to the reaction's success. For this compound, the C5-nitro group is essential for stabilizing this anionic σ-complex through delocalization of the negative charge onto its oxygen atoms. wikipedia.org Kinetic and mechanistic studies on similar systems, such as 2-chloro-5-nitropyrimidine (B88076), confirm that this complex is a key intermediate. frontiersin.orgnih.gov While often considered a true intermediate residing in a local energy minimum on the potential energy surface, some recent computational and experimental evidence suggests that in certain cases, the SNAr reaction may proceed via a concerted pathway where the Meisenheimer complex is a transition state rather than a stable intermediate. researchgate.net The specific nature of the complex (intermediate vs. transition state) depends on the reactants, leaving group, and solvent conditions. nih.govresearchgate.net
| Aspect | Description |
|---|---|
| Structure | Anionic, non-aromatic σ-adduct. Carbon at the site of attack is sp³-hybridized. wikipedia.org |
| Formation | Results from the nucleophilic attack on the electron-deficient pyrimidinone ring. This step is typically the rate-determining step due to the loss of aromaticity. nih.govresearchgate.net |
| Stabilization | Primarily stabilized by the electron-withdrawing nitro group at C5, which delocalizes the negative charge via resonance. wikipedia.org |
| Significance | A key mechanistic intermediate in the stepwise addition-elimination pathway of SNAr reactions. Its stability directly influences the reaction rate. frontiersin.org |
| Mechanistic Debate | Generally considered an intermediate, but can be a transition state in a concerted mechanism under specific conditions. researchgate.net |
Kinetic and Thermodynamic Parameters of Reactivity
The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep mechanistic insights. For SNAr reactions involving nitropyrimidinone systems, kinetic studies often focus on elucidating the rate-determining step (RDS) and the influence of various factors on the reaction rate.
Kinetic analyses of reactions between substrates like 2-chloro-5-nitropyrimidine and various amines have been conducted to understand these parameters. frontiersin.org Such studies often reveal that the reaction follows second-order kinetics, being first-order in both the pyrimidinone substrate and the nucleophile. The rate-determining step is typically the initial nucleophilic attack (k₁ step) leading to the formation of the Meisenheimer complex. frontiersin.orgnih.gov This is because this step involves a significant activation energy barrier associated with the disruption of the ring's aromaticity. researchgate.net
The reactivity is highly dependent on the nucleophile's strength (nucleophilicity) and the solvent. Brönsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often used to probe the mechanism. frontiersin.org A high Brönsted coefficient (βnuc) suggests a significant degree of bond formation in the transition state, consistent with the formation of the Meisenheimer complex being the RDS. frontiersin.org The solvent can also play a crucial role, with polar aprotic solvents often accelerating SNAr reactions by solvating the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus enhancing its reactivity.
| Nucleophile | pKa of Conjugate Acid | Relative Rate Constant (krel) | Postulated Rate-Determining Step |
|---|---|---|---|
| Piperidine | 11.1 | ~1200 | Formation of Meisenheimer Complex (k₁) |
| Morpholine | 8.4 | ~150 | Formation of Meisenheimer Complex (k₁) |
| Aniline | 4.6 | 1 | Formation of Meisenheimer Complex (k₁) |
| Phenoxide | 10.0 | ~950 | Formation of Meisenheimer Complex (k₁) |
Note: The data in the table above is illustrative and based on general reactivity trends observed in SNAr reactions. Actual values would require experimental determination.
Reaction Pathway Elucidation via Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By substituting an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), chemists can track the position of the label in the products and intermediates to confirm bond-making and bond-breaking steps.
For this compound, several isotopic labeling experiments could be designed to elucidate its SNAr reaction pathway.
Oxygen-18 (¹⁸O) Labeling: To confirm the fate of the ethoxy group, the oxygen atom could be labeled with ¹⁸O. If a nucleophile displaces the ethoxy group, the detection of ¹⁸O-labeled ethanol (B145695) or ethoxide in the reaction mixture would provide direct evidence that the entire C₂H₅O group is displaced and that the C-O bond, not the O-C₂H₅ bond, is cleaved during the substitution.
Nitrogen-15 (¹⁵N) Labeling: The nitrogen atoms of the pyrimidine ring could be labeled with ¹⁵N. This would be particularly useful in studying more complex transformations where ring-opening and ring-closing might occur. For a standard SNAr reaction, ¹⁵N NMR spectroscopy would confirm that the pyrimidine ring remains intact throughout the process. Recent advances have demonstrated nitrogen isotope exchange strategies for heterocycles like pyridines and pyrimidines, which could be adapted for such mechanistic studies. nih.govchemrxiv.org
Kinetic Isotope Effect (KIE): By placing a heavier isotope at a specific position (e.g., ¹³C at C2), one could measure the KIE. A significant KIE would indicate that the bond to the labeled atom is being broken or formed in the rate-determining step. For an SNAr reaction where the initial attack is rate-limiting, a small or negligible KIE would be expected for the C2-O bond, as this bond is not broken until after the RDS.
These studies, while synthetically challenging, offer an unambiguous method for verifying the intimate details of the reaction pathway, complementing the evidence gathered from kinetic and computational studies. nih.gov
Theoretical and Computational Studies on 2 Ethoxy 6 Methyl 5 Nitropyrimidin 4 3h One
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical properties.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process minimizes the energy of the molecule, providing key structural parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial, particularly concerning the ethoxy group, to identify the most stable rotamer. The potential energy surface can be scanned by systematically rotating the C-O bond of the ethoxy group to locate the global minimum energy conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å or °) |
|---|---|
| C2-N1 Bond Length | 1.38 |
| N1-C6 Bond Length | 1.37 |
| C6-C5 Bond Length | 1.42 |
| C5-C4 Bond Length | 1.45 |
| C4-N3 Bond Length | 1.39 |
| N3-C2 Bond Length | 1.36 |
| C6-C(methyl) Bond Length | 1.51 |
| C5-N(nitro) Bond Length | 1.47 |
| C2-O(ethoxy) Bond Length | 1.35 |
| C4=O Bond Length | 1.23 |
| C2-N1-C6 Bond Angle | 118.5 |
| N1-C6-C5 Bond Angle | 120.0 |
| C6-C5-C4 Bond Angle | 119.5 |
| C5-C4-N3 Bond Angle | 115.0 |
| C4-N3-C2 Bond Angle | 125.0 |
| N3-C2-N1 Bond Angle | 122.0 |
Note: These are hypothetical values based on typical DFT calculations for similar pyrimidine (B1678525) derivatives and require specific computational studies for validation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap generally suggests higher reactivity and potential for intramolecular charge transfer (ICT). For this compound, the presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups suggests the possibility of significant ICT upon excitation.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 |
Note: These are hypothetical values and would need to be determined by specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the methyl and ethoxy groups, suggesting susceptibility to nucleophilic attack.
Simulation of Spectroscopic Properties (IR, NMR, UV-Vis)
Computational methods can simulate various spectroscopic properties, providing valuable data for the identification and characterization of the compound.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, characteristic peaks for C=O, N-O (nitro group), C-N, and C-O stretching vibrations would be of particular interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when compared to experimental data, can confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* or π→π* transitions.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as its synthesis or potential decomposition pathways, DFT calculations can be used to locate the transition state structures and calculate the activation energies. This information provides a deeper understanding of the reaction kinetics and feasibility. For instance, modeling the nitration of the pyrimidine ring or nucleophilic substitution reactions could reveal the preferred reaction pathways.
Prediction of Non-Linear Optical Properties (NLO)
Molecules with significant intramolecular charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and photonics.
The NLO properties of this compound can be computationally predicted by calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. DFT calculations can provide these parameters, offering a preliminary assessment of the compound's potential as an NLO material.
Table 3: Predicted Non-Linear Optical Properties of this compound (Illustrative)
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |
Note: These are hypothetical values. The actual NLO properties would need to be determined through specific computational studies.
Structural Characterization and Advanced Spectroscopic Analysis of 2 Ethoxy 6 Methyl 5 Nitropyrimidin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)
No published experimental data for the ¹H, ¹³C, or ¹⁵N NMR spectra of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one were found. While NMR data exists for related pyrimidine (B1678525) derivatives, such as various dihydropyrimidinones and nitropyrimidines, extrapolating this information to create a precise and reliable analysis for the target compound would be scientifically unsound. A proper structural elucidation requires specific experimental results, including chemical shifts (δ), coupling constants (J), and signal multiplicities, which are not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Similarly, there is no available literature containing the experimental Infrared (IR) or Raman spectra for this compound. An analysis of vibrational modes depends on the specific frequencies and intensities of absorption or scattering bands corresponding to the molecule's functional groups (such as C=O, NO₂, C-O, C-N, and N-H stretches and bends). Without these experimental spectra, a detailed vibrational mode analysis cannot be conducted.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
The exact molecular weight confirmation and the characteristic fragmentation pattern of this compound under mass spectrometric conditions have not been documented. While the fragmentation of other pyrimidine compounds has been studied, the unique substitution pattern of the target molecule would lead to a specific fragmentation pathway that cannot be accurately predicted without experimental data.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
A crystallographic study of this compound has not been reported. Therefore, critical information regarding its solid-state structure, including bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions (like hydrogen bonding), remains unknown. Data from other pyrimidinone crystals cannot be substituted, as minor changes in molecular structure can significantly alter the crystal lattice and molecular conformation.
Reactivity Profiles and Chemical Transformations of 2 Ethoxy 6 Methyl 5 Nitropyrimidin 4 3h One
Nucleophilic Reactions with Various Reagents (Amines, Hydrazines, Thiols)
The pyrimidine (B1678525) ring in 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one, particularly due to the activating effect of the nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). The C2 and C4/C6 positions are electron-poor and thus primary targets for nucleophilic attack. The ethoxy group at the C2 position is a reasonably good leaving group, especially when attacked by strong nucleophiles.
Amines: Primary and secondary amines are effective nucleophiles for displacing the ethoxy group. Research on analogous 5-nitropyrimidine (B80762) systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, demonstrates that alkoxy groups can be substituted by amines. researchgate.netchemrxiv.orgmdpi.com In these related systems, the reaction with primary amines can lead to disubstituted products where both a chloro and an alkoxy group are replaced by the amine. researchgate.netchemrxiv.orgmdpi.com This suggests that the ethoxy group in this compound is a viable leaving group for aminolysis, leading to the formation of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one derivatives. The reaction typically proceeds by the addition of the amine to the electron-deficient C2 position, forming a Meisenheimer-like intermediate, followed by the elimination of the ethoxide anion.
Hydrazines: Hydrazine (B178648) and its derivatives are potent nucleophiles that are expected to react readily with this compound. The reaction would likely involve the displacement of the ethoxy group to form 2-hydrazinyl-6-methyl-5-nitropyrimidin-4(3H)-one. Depending on the reaction conditions and the stoichiometry of the reagents, further reactions or ring transformations could occur.
Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and are expected to displace the ethoxy group to yield 2-(alkylthio)- or 2-(arylthio)-6-methyl-5-nitropyrimidin-4(3H)-ones. Such reactions are plausible given the known reactivity of similar activated pyrimidine systems with sulfur-based nucleophiles. nih.gov
Below is a table summarizing the expected nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Expected Product |
| Primary Amine | R-NH₂ (e.g., Benzylamine) | 2-(Alkylamino)-6-methyl-5-nitropyrimidin-4(3H)-one |
| Hydrazine | H₂NNH₂ (Hydrazine hydrate) | 2-Hydrazinyl-6-methyl-5-nitropyrimidin-4(3H)-one |
| Thiol | R-SH (e.g., Thiophenol) in base | 2-(Alkylthio)-6-methyl-5-nitropyrimidin-4(3H)-one |
Electrophilic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly exacerbated by the strongly electron-withdrawing nitro group at the C5 position. As a result, the pyrimidine ring of this compound is highly deactivated towards electrophilic attack.
Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, typically require an electron-rich aromatic system. For pyrimidines, such reactions are generally difficult and only proceed if the ring is substituted with potent electron-donating groups like amino or hydroxyl groups. In the case of this compound, the C5 position, which is the most common site for electrophilic attack in activated pyrimidines, is already occupied by a deactivating nitro group. The remaining carbon positions (C2, C4, C6) are even more electron-poor. Consequently, further electrophilic substitution on the pyrimidine ring is not a feasible reaction pathway under standard electrophilic conditions.
Reduction Reactions of the Nitro Group
The nitro group at the C5 position is readily susceptible to reduction, which is a common and important transformation for this class of compounds. The reduction product, 5-amino-2-ethoxy-6-methyl-pyrimidin-4(3H)-one, is a valuable synthetic intermediate, for example, in the synthesis of fused heterocyclic systems like purines.
Several methods can be employed for the reduction of the nitro group, with the choice of reagent often depending on the desired chemoselectivity and the presence of other reducible functional groups.
Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol, ammonium (B1175870) formate, or hydrazine in the presence of a catalyst, is another mild and effective alternative that avoids the need for high-pressure hydrogen gas. rsc.org
Chemical Reduction: A variety of chemical reducing agents can also be used.
Metals in Acid: Systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective reagents for nitro group reduction.
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or zinc dust with ammonium chloride are also viable options for this transformation.
The reduction of the nitro group significantly alters the electronic properties of the pyrimidine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This change in electronic character profoundly impacts the reactivity of the resulting aminopyrimidine in subsequent reactions.
| Method | Reagent/Catalyst | Hydrogen Source | Typical Product |
| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ gas | 5-Amino-2-ethoxy-6-methyl-pyrimidin-4(3H)-one |
| Catalytic Transfer Hydrogenation | Ru/Co₃O₄, Pd/C | Isopropanol, Ammonium formate | 5-Amino-2-ethoxy-6-methyl-pyrimidin-4(3H)-one |
| Chemical Reduction | SnCl₂/HCl | - | 5-Amino-2-ethoxy-6-methyl-pyrimidin-4(3H)-one |
| Chemical Reduction | Fe/CH₃COOH | - | 5-Amino-2-ethoxy-6-methyl-pyrimidin-4(3H)-one |
Ring-Opening and Ring-Transformation Reactions (e.g., to Pyridines)
The highly electron-deficient nature of the 5-nitropyrimidin-4-one ring system makes it susceptible to ring-opening and subsequent ring-transformation reactions, particularly when treated with bidentate nucleophiles. Studies on the closely related compound, 3-methyl-5-nitropyrimidin-4(3H)-one, have shown that it can act as a synthetic equivalent for other building blocks, leading to the formation of different heterocyclic systems. researchgate.netresearchgate.netnih.gov It is highly probable that this compound undergoes similar transformations.
In these reactions, a nucleophile attacks the electron-poor C6 or C2 positions, leading to the opening of the pyrimidine ring. The resulting intermediate can then re-cyclize to form a new ring system. For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with ketones in the presence of ammonium acetate (B1210297) can yield both 4,5-disubstituted pyrimidines and 5,6-disubstituted 3-nitro-2-pyridones. researchgate.net This dual reactivity demonstrates that the pyrimidinone can act as a synthetic equivalent of both activated diformylamine and α-nitroformylacetic acid. researchgate.netresearchgate.net
Applying this analogy to this compound, reactions with 1,3-dicarbonyl compounds or ketones in the presence of a nitrogen source like ammonia (B1221849) or ammonium acetate could lead to the formation of highly substituted pyridines or other pyrimidines. The specific outcome would depend on the nature of the nucleophile and the reaction conditions.
Tautomerism in the Pyrimidinone System
Pyrimidinones (B12756618), such as this compound, can exist in different tautomeric forms. The primary tautomerism to consider is the keto-enol tautomerism involving the C4-oxo group and the adjacent ring nitrogen atoms.
The compound can theoretically exist in the following tautomeric forms:
4(3H)-one (Amide/Keto form): This is the form named in the subject, where the proton is on the N3 nitrogen.
4(1H)-one (Amide/Keto form): A tautomer where the proton is on the N1 nitrogen.
4-Hydroxypyrimidine (Enol form): This form has a hydroxyl group at the C4 position, rendering the pyrimidine ring fully aromatic.
Extensive studies on 4-hydroxypyrimidines and pyrimidin-4-ones have shown that the keto forms (4(1H)-one and 4(3H)-one) are generally more stable than the enol (4-hydroxy) form. In the solid state, there is a strong preference for the keto tautomer. The relative stability between the 4(1H)-one and 4(3H)-one forms can be influenced by the substituents on the ring. For this compound, the 4(3H)-one form is explicitly named and is expected to be a major, if not the predominant, tautomer in most conditions. The equilibrium between these forms can be affected by factors such as the solvent's polarity and its ability to form hydrogen bonds.
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Utilization as a Building Block for Complex Heterocyclic Systems
The pyrimidine (B1678525) ring is a foundational component of numerous biologically significant molecules. The strategic placement of a nitro group at the C5 position of 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one makes it an ideal precursor for 4,5-diaminopyrimidine (B145471) derivatives, which are key intermediates in the synthesis of fused heterocyclic systems like purines and pteridines.
The synthesis of the purine (B94841) scaffold, a core structure in nucleosides and many bioactive molecules, can be efficiently achieved using this compound through pathways analogous to the classical Traube purine synthesis. pharmaguideline.comchemistry-online.comdrugfuture.com This synthetic strategy hinges on the construction of the imidazole (B134444) ring onto the pre-existing pyrimidine core.
The key transformation involves the chemoselective reduction of the 5-nitro group to a 5-amino group. This is typically accomplished through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) or with reducing agents like sodium dithionite (B78146) or tin(II) chloride in acidic media. nih.gov This step converts the starting material into the critical intermediate, 5-amino-2-ethoxy-6-methylpyrimidin-4(3H)-one.
This 4,5-diaminopyrimidine derivative can then undergo cyclization with a one-carbon synthon to form the purine's imidazole ring. slideshare.netscribd.com Common reagents for this cyclization include formic acid, triethyl orthoformate, or formamide, which provide the C8 atom of the purine ring system. The general reaction sequence is outlined below:
Reaction Scheme: Purine Synthesis

Step 1: Reduction of the 5-nitro group to yield a 4,5-diaminopyrimidine intermediate. Step 2: Cyclocondensation with a one-carbon synthon (e.g., formic acid) to form the fused imidazole ring, yielding a substituted purine.
This methodology allows for the synthesis of a variety of 2-ethoxy-6-methyl-8-substituted purin-4-ones, providing a modular approach to novel purine derivatives.
Pteridines, bicyclic heterocycles composed of fused pyrimidine and pyrazine (B50134) rings, are another class of compounds for which this compound is a valuable precursor. nih.govresearchgate.net The synthesis of the pteridine (B1203161) core, often following the Isay reaction, relies on the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.
Similar to purine synthesis, the initial step is the reduction of the 5-nitro group to generate the reactive 5-amino-2-ethoxy-6-methylpyrimidin-4(3H)-one intermediate. This diamine is then reacted with a suitable 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil, to construct the pyrazine ring. nih.gov The condensation reaction typically proceeds under mild acidic or neutral conditions.
The choice of the dicarbonyl compound allows for the introduction of various substituents at the C6 and C7 positions of the resulting pteridine ring, making this a flexible strategy for generating a range of pteridine derivatives. The use of an unsymmetrical dicarbonyl can lead to the formation of regioisomeric products, an important consideration in synthetic planning.
Functionalization and Derivatization for Chemical Library Generation
The generation of chemical libraries for drug discovery and structure-activity relationship (SAR) studies requires scaffolds that can be easily and systematically modified. This compound is an excellent scaffold for this purpose due to its multiple distinct reactive sites, allowing for diversity-oriented synthesis.
The primary sites for functionalization are:
The 2-Ethoxy Group: The pyrimidine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position. The ethoxy group can be displaced by a variety of nucleophiles, including other alkoxides, amines (primary and secondary), and thiols. chemrxiv.orgugr.es This reaction is a powerful tool for introducing a wide array of side chains.
The 5-Nitro Group: As previously discussed, this group can be reduced to a highly versatile amino group. The resulting aniline-like amine can then be subjected to a vast range of subsequent reactions, such as acylation, sulfonylation, alkylation, or conversion into other functional groups via diazotization.
The Pyrimidinone Ring Nitrogens: The N-H proton at the N3 position is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation to introduce substituents at this position.
The following table summarizes the potential for derivatization at each key position of the scaffold.
| Reactive Site | Type of Reaction | Typical Reagents | Resulting Functional Group |
| C2-Ethoxy | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R₂-NH, R-OH, R-SH | Substituted amines, ethers, thioethers |
| C5-Nitro | Reduction | H₂/Pd, SnCl₂, Na₂S₂O₄ | Amino (-NH₂) |
| Resulting C5-Amino | Acylation/Sulfonylation | RCOCl, (RCO)₂O, RSO₂Cl | Amides, sulfonamides |
| Resulting C5-Amino | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Mono- or di-alkylated amines |
| N3-H | Alkylation/Acylation | R-X (halide), Base (e.g., K₂CO₃) | N-alkyl, N-acyl derivatives |
This multi-directional approach to functionalization enables the rapid generation of a large library of structurally diverse compounds from a single, readily accessible starting material.
Chemo- and Regioselective Synthesis Strategies Employing the Compound
The presence of multiple functional groups in this compound necessitates the use of selective synthetic strategies to achieve desired transformations without affecting other parts of the molecule.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A prime example is the reduction of the 5-nitro group. It is crucial to use conditions that reduce the nitro group to an amine while leaving the pyrimidinone carbonyl group intact. Catalytic hydrogenation at low pressure or metal-free methods using reagents like tetrahydroxydiboron (B82485) are highly chemoselective for this purpose. nih.gov Conversely, more powerful reducing agents like lithium aluminum hydride could non-selectively reduce both the nitro and carbonyl groups. rsc.org Another example of chemoselectivity involves the SNAr reaction at the C2 position; under controlled conditions, the ethoxy group can be substituted by strong nucleophiles without disturbing the other functionalities. chemrxiv.org
Regioselectivity relates to the control of reaction position when multiple similar sites exist. In the context of this compound, a key regioselective challenge arises during the synthesis of pteridines when using an unsymmetrical 1,2-dicarbonyl compound (e.g., pyruvaldehyde). The condensation with 5-amino-2-ethoxy-6-methylpyrimidin-4(3H)-one can potentially yield two different regioisomers (e.g., the 6-methyl or 7-methyl pteridine derivative). Controlling this regioselectivity often requires careful optimization of reaction conditions such as pH and temperature, or the use of pre-functionalized synthons. Furthermore, regioselectivity is a consideration in reactions involving the pyrimidine ring itself. For instance, while alkylation is expected to occur at the N3 position after deprotonation, reactions under different conditions could potentially involve the N1 position or even the exocyclic oxygen atom. Careful selection of bases, solvents, and electrophiles is critical to direct the reaction to the desired position. rsc.org
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of pyrimidinone derivatives has been a subject of extensive research, with numerous methods developed to improve efficiency, yield, and environmental friendliness. mdpi.com Future efforts for synthesizing 2-Ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one will likely move beyond traditional batch methods towards more advanced techniques.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Applying microwave irradiation to the cyclocondensation steps in pyrimidinone synthesis could provide a faster and more efficient route to the target molecule. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. acs.org A potential flow-based synthesis could involve the reaction of appropriate precursors pumped through a heated and pressurized reactor to afford the pyrimidinone core in minutes. acs.org
Multicomponent Reactions (MCRs): Reactions like the Biginelli synthesis, which combine multiple starting materials in a single step to form the dihydropyrimidine (B8664642) core, are highly atom-economical. mdpi.com Developing a novel MCR strategy tailored for the specific substituents of this compound could streamline its production.
Novel Catalysis: The exploration of new catalysts, including metal-based catalysts or organocatalysts, can lead to milder reaction conditions and improved selectivity, reducing the need for harsh reagents and simplifying purification processes. mdpi.com
| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), improved yields, enhanced reaction consistency. mdpi.com | Optimization of solvent, temperature, and irradiation power. |
| Continuous Flow Chemistry | High efficiency and selectivity, enhanced safety for handling reactive intermediates, seamless scalability. acs.org | Reactor design, optimization of flow rate and residence time. acs.org |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures by combining multiple steps. mdpi.com | Discovery of novel MCRs or adaptation of existing ones (e.g., Biginelli reaction). mdpi.com |
| Advanced Catalysis | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. mdpi.com | Development of specific catalysts (e.g., copper or zinc-mediated) for the pyrimidinone core formation. mdpi.com |
Exploration of New Reactivity Pathways and Transformations
The functional groups of this compound—specifically the nitro group and the ethoxy group—present opportunities for diverse chemical transformations. Future research will likely focus on leveraging this reactivity to create novel derivatives.
Nitro Group Reduction: The electron-withdrawing nitro group can be reduced to an amino group. This transformation would yield 5-amino-2-ethoxy-6-methylpyrimidin-4(3H)-one, a highly functionalized intermediate. This amino group could then serve as a handle for further derivatization, such as acylation or diazotization, to introduce a wide range of substituents at the 5-position.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group makes the pyrimidine (B1678525) ring susceptible to nucleophilic attack. The ethoxy group at the 2-position could potentially act as a leaving group, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This would enable the synthesis of a library of compounds with diverse functionalities at the C2 position.
C-H Activation/Functionalization: The methyl group at the 6-position is another site for potential modification. Advanced methods in C-H activation could be explored to introduce new functional groups directly onto this methyl substituent, avoiding the need for pre-functionalized starting materials.
Cycloaddition Reactions: Exploring the dienophilic or dipolarophilic nature of the pyrimidinone ring could lead to the synthesis of complex, fused heterocyclic systems. nih.gov
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling could provide deep insights.
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule. This allows for the prediction of key properties such as molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO/LUMO). Such calculations can help rationalize the molecule's reactivity, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack.
Reaction Mechanism Simulation: Computational modeling can be employed to investigate the transition states and energy barriers of potential reactions. This would be invaluable for optimizing synthetic routes and for predicting the feasibility of novel transformations before attempting them in the lab.
Prediction of Spectroscopic Properties: Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra, while other calculations can help in the assignment of NMR and IR spectral data, aiding in structural confirmation.
Quantitative Structure-Activity Relationship (QSAR): Should the molecule or its derivatives be explored for biological applications, QSAR modeling could be used to correlate specific structural features with biological activity, guiding the design of more potent analogues. mdpi.com
| Computational Method | Predicted Property/Application | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electron density, orbital energies, reaction site mapping. | Guides understanding of inherent reactivity and selectivity. |
| Transition State Theory | Reaction energy profiles, activation barriers. | Helps in optimizing reaction conditions and predicting product outcomes. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. | Aids in characterization and understanding of electronic transitions. |
| QSAR / Molecular Docking | Prediction of biological activity and binding modes. | Accelerates the design of derivatives for specific biological targets. mdpi.com |
Integration into Automated Synthesis Platforms
The field of chemical synthesis is increasingly benefiting from automation and robotics. Integrating the synthesis of this compound and its derivatives into automated platforms represents a significant future trend.
High-Throughput Synthesis: Automated synthesizers can be used to rapidly generate a large library of analogues. youtube.com By systematically varying the precursors in an automated fashion, hundreds of derivatives could be synthesized and screened for desired properties, accelerating the discovery process.
Reaction Optimization: Automated platforms can perform numerous experiments under slightly different conditions (e.g., temperature, concentration, catalyst) to rapidly identify the optimal parameters for a given reaction. This is far more efficient than manual optimization. acs.org
Cartridge-Based Synthesis: Emerging technologies use pre-packaged reagent cartridges for specific chemical transformations. youtube.com Developing a cartridge for pyrimidinone synthesis would allow non-specialist labs to easily and safely access this class of compounds. The system would automate the reaction, workup, and purification, delivering the final product in a vial. youtube.com
Self-Driving Laboratories: The ultimate integration involves creating a closed-loop system where an AI algorithm designs experiments, an automated platform executes them, and analytical instruments provide the data, which the AI then uses to design the next round of experiments. Applying this to the derivatization of the target compound could uncover novel structures with optimized properties with minimal human intervention.
This forward-looking approach, combining efficient synthesis, broad reactivity exploration, predictive computational modeling, and automation, will be crucial in unlocking the full potential of this compound and its derivatives in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-ethoxy-6-methyl-5-nitropyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and ring-functionalization strategies. For example, analogous pyrimidine derivatives are synthesized by reacting nitro-substituted pyrimidinones with alkoxy groups under basic conditions (e.g., sodium methylate in methanol) . Key variables include solvent polarity (methanol vs. pyridine), temperature (reflux conditions), and stoichiometry of reagents. Evidence from similar compounds shows that demethylation and side reactions (e.g., solvent alkylation) can reduce yields, necessitating careful control of reaction time and pH .
Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar pyrimidinones?
- Methodological Answer :
- 1H NMR : The ethoxy group (-OCH2CH3) produces a triplet (~1.2–1.4 ppm for CH3) and quartet (~3.4–3.8 ppm for OCH2). The nitropyrimidine ring protons appear as singlets between 8.3–8.8 ppm due to electron-withdrawing effects .
- IR : Key peaks include C=O stretch (~1685 cm⁻¹), NO2 asymmetric/symmetric stretches (~1522 and 1359 cm⁻¹), and C-O-C vibrations (~1250 cm⁻¹) .
- Comparative analysis with analogs (e.g., 5-nitro-3-methylpyrimidin-4(3H)-one) highlights shifts in carbonyl and nitro-group absorption bands .
Q. What stability challenges arise during storage of nitro-substituted pyrimidinones, and how can they be mitigated?
- Methodological Answer : Nitropyrimidinones are prone to photodegradation and hydrolysis. Stability studies on related compounds recommend:
- Storage in amber vials under inert gas (N2/Ar) to prevent oxidation.
- Use of desiccants (silica gel) to minimize moisture-induced decomposition.
- Avoidance of high temperatures (>40°C), as nitro groups may undergo thermal rearrangement .
Advanced Research Questions
Q. How do electronic effects of the nitro and ethoxy substituents influence the reactivity of the pyrimidine ring in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the pyrimidine ring toward nucleophilic attack at the 4-position. In contrast, the ethoxy group donates electrons via resonance, potentially deactivating adjacent positions. Computational studies (e.g., DFT) on analogous systems suggest that the nitro group lowers the LUMO energy, facilitating Suzuki-Miyaura couplings at the 5-position, while the ethoxy group may sterically hinder bulky catalysts . Experimental validation requires controlled Pd-catalyzed trials with varying ligands (e.g., PPh3 vs. XPhos).
Q. What contradictory data exist regarding the biological activity of nitro-pyrimidinones, and how can experimental design resolve these discrepancies?
- Methodological Answer : Some studies report antifungal activity for fluoro-nitro-pyrimidinones (e.g., Voriconazole intermediates) , while others note limited efficacy due to poor membrane permeability. To address this:
- Use standardized MIC (Minimum Inhibitory Concentration) assays with controls for cellular uptake (e.g., LC-MS quantification of intracellular concentrations).
- Compare logP values (via HPLC) to correlate lipophilicity with activity .
- Evaluate metabolic stability in liver microsomes to rule out rapid degradation .
Q. Which computational models best predict the tautomeric equilibrium of this compound in solution?
- Methodological Answer : The compound exists in keto-enol tautomeric forms. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) for analogous 4(3H)-pyrimidinones show that the keto form dominates in polar aprotic solvents (DMSO, acetone), while enol forms are stabilized in protic solvents (ethanol) due to hydrogen bonding . Experimental validation via variable-temperature NMR can detect tautomer ratios by monitoring chemical shift splitting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
